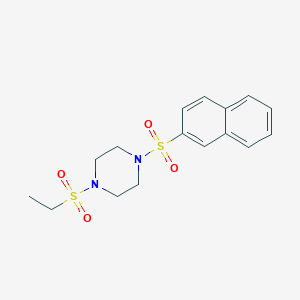
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine, also known as DPPE, is a chemical compound that has been extensively studied for its potential use in scientific research. DPPE is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The exact mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine is not fully understood, but it is thought to act primarily as a modulator of neurotransmitter release. It has been shown to inhibit the release of glutamate, GABA, and acetylcholine, as well as to enhance the release of dopamine and norepinephrine. 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine may also act as an inhibitor of certain ion channels, including voltage-gated calcium channels.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of ion channels, and the modulation of cardiovascular function. It has been shown to have analgesic and anti-inflammatory effects, as well as to modulate the immune response. 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and its potential therapeutic applications. However, there are also several limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several potential future directions for research on 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine, including further studies of its mechanism of action and its potential therapeutic applications. 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine may also be useful in the development of new drugs for the treatment of mood disorders, pain, and inflammation. Additionally, further research may be needed to determine the safety and efficacy of 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine for use in humans.
Métodos De Síntesis
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine can be synthesized using a variety of methods, including the reaction of 2,3-dimethoxybenzoic acid with phenoxyacetyl chloride and piperazine. Other methods include the reaction of 2,3-dimethoxybenzoyl chloride with phenoxyacetic acid and piperazine, or the reaction of 2,3-dimethoxybenzoic acid with phenoxyacetic acid and piperazine in the presence of a coupling agent.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels. 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has also been used in studies of pain and inflammation, as well as in studies of cardiovascular function.
Propiedades
Fórmula molecular |
C21H24N2O5 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C21H24N2O5/c1-26-18-10-6-9-17(20(18)27-2)21(25)23-13-11-22(12-14-23)19(24)15-28-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3 |
Clave InChI |
SRYDKAWLKQXDEX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)



![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)

